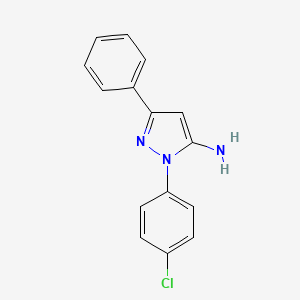

1-(4-chlorophényl)-3-phényl-1H-pyrazol-5-ylamine

Vue d'ensemble

Description

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is an organic compound belonging to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Applications De Recherche Scientifique

While a comprehensive overview of the applications of "1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine" is not available from the provided search results, the information below highlights the use of related pyrazole derivatives in scientific research.

Note: Sigma-Aldrich provides "1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine" to early discovery researchers as part of a collection of rare and unique chemicals. They also specify that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and/or purity .

Pyrazole Derivatives: Research and Applications

Pyrazole derivatives have garnered considerable attention in recent years due to their diverse biological activities, including anticancer properties . Some pyrazole-based drugs available on the market include Celecoxib, Sulfaphenazole, CDPPB, Linazolac, Mepiprazole, and Rimonabant . Because of this, developing efficient and rapid synthetic routes for these compounds is of great importance to medicinal and synthetic chemists .

Cytotoxicity Studies

Studies have emphasized the synthesis of molecules derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and the evaluation of their cytotoxicity against cancer and normal cell lines .

- 6-Oxopyranopyrazole Derivatives: Researchers prepared 6-oxopyranopyrazole derivatives and their amino analogs and investigated their cytotoxicity. Compound 4a, with a phenyl substituent, exhibited significant broad-spectrum cytotoxic activity (IC50 120-527 nM). Compound 4b, with a 4-OCH3C6H4 group, showed selective activity against liver cancer HEPG2 (IC50 428 nM) and breast cancer MCF (IC50 580 nM). The 4-ClC6H4 substituted derivative 4c demonstrated better activity compared to 4a and 4b, especially against gastric cancer NUGC (IC50 60 nM) .

- 6-Amino-4-Substituted Pyranopyrazole Derivatives: Among the 6-amino-4-substituted pyranopyrazole derivatives, derivative 6a, carrying a 4-C6H5 group, was found to have selective activity against the human liver cancer cell line HEPG2 (IC50 399 nM) and colon cancer cell line DLDI (IC50 890 nM) .

- Pyrazolo[4',3':5,6]pyrano[2,3-b]pyridine Derivatives: Investigation of the cytotoxicity of pyrazolo[4',3':5,6]pyrano[2,3-b]pyridine derivatives revealed that compound 11a, bearing a phenyl group, exhibited selective activity against MCF (IC50 112 nM). Compound 11b, bearing the 4-OCH3C6H4 group, was active against most cancer cell lines, with the highest activity against NUGC (IC50 122 nM) and DLDI (IC50 90nM). The 4-ClC6H4 substituted derivative 11c showed high cytotoxic activity against four cancer cell lines, with potent activity against NUGC (IC50 40 nM) and DLDI (IC50 60 nM) .

- 4-(4-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-1H-pyrano[2,3-c:6,5-c']dipyrazol-3-amine: Among the tested compounds, 4-(4-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-1H-pyrano[2,3-c:6,5-c']dipyrazol-3-amine (7c) showed the highest cytotoxic effect against the six cancer cell lines in the range of IC50 63-1088nM .

Antifungal Applications

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors in the body, such as the histamine h3 receptor . This receptor plays a crucial role in maintaining wakefulness and enhancing the activity of histaminergic neurons .

Mode of Action

It’s worth noting that similar compounds, like pitolisant, act as high-affinity competitive antagonists and inverse agonists at the human histamine h3 receptor subtype . By blocking histamine autoreceptors, these compounds enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain .

Biochemical Pathways

It can be inferred from similar compounds that they may influence the histaminergic signaling pathway, which plays a significant role in maintaining wakefulness and alertness .

Pharmacokinetics

Similar compounds like pitolisant are rapidly and well absorbed following oral administration, resulting in the drug being 90% absorbed . The Tmax (time to reach maximum concentration) is typically reached approximately 3 hours following administration .

Result of Action

Similar compounds have been shown to enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain, leading to increased wakefulness .

Analyse Biochimique

Biochemical Properties

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can modulate the levels of reactive oxygen species (ROS) in cells, thereby affecting cellular redox balance and oxidative stress responses.

Cellular Effects

The effects of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine on cellular processes are diverse. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors such as NF-κB and Nrf2, which are involved in the regulation of inflammatory and antioxidant responses . Additionally, 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine has been shown to affect the expression of genes related to apoptosis, cell proliferation, and metabolic pathways .

Molecular Mechanism

At the molecular level, 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity

Metabolic Pathways

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound has been shown to influence the activity of enzymes involved in the hexosamine biosynthetic pathway, which plays a role in cellular metabolism and signaling . Additionally, it can affect the levels of key metabolites, such as glucose and glutathione, thereby modulating cellular metabolic processes .

Transport and Distribution

The transport and distribution of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can also influence its pharmacokinetic properties and therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been shown to localize to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression . Additionally, its localization to other organelles, such as mitochondria, can influence cellular metabolism and energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 4-chlorophenylhydrazine with benzoylacetone under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid at reflux temperature.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but different substitution pattern.

1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-ylamine: Methyl group instead of chlorine.

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-ylamine: Bromine instead of chlorine.

Uniqueness: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain biological targets.

Activité Biologique

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Overview of the Compound

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is characterized by a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group. This unique structure influences its reactivity and biological interactions. The compound is primarily studied for its anti-inflammatory and analgesic properties, making it a candidate for pharmaceutical development.

The biological activity of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is largely attributed to its interaction with cyclooxygenase (COX) enzymes. By inhibiting COX activity, the compound reduces the synthesis of prostaglandins, which are key mediators in the inflammatory response. This mechanism underpins its potential as an anti-inflammatory agent.

Key Interactions:

- COX Enzyme Inhibition : The compound may inhibit both COX-1 and COX-2 enzymes, leading to decreased inflammation and pain relief without significant gastrointestinal side effects compared to traditional NSAIDs like phenylbutazone .

- Structure-Activity Relationship (SAR) : Studies suggest that the presence of acidic centers in pyrazolone derivatives enhances anti-inflammatory activity. The specific substitution pattern of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine may optimize its pharmacological profile .

Biological Activity Data

The following table summarizes various studies highlighting the biological activities and effects of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.

Case Studies

Several case studies have explored the therapeutic potential of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine:

- Anti-inflammatory Efficacy :

- Cytotoxicity Against Cancer Cells :

- Enzyme Interaction Studies :

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFXYKYUOKTMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408052 | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72411-49-5 | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.